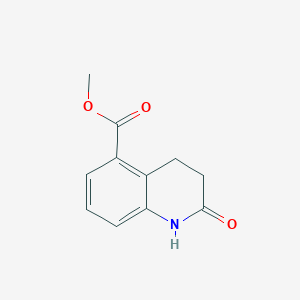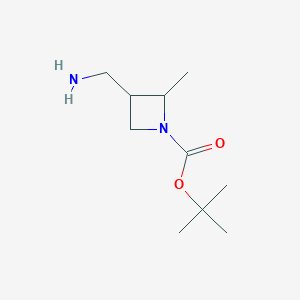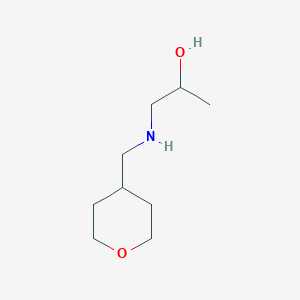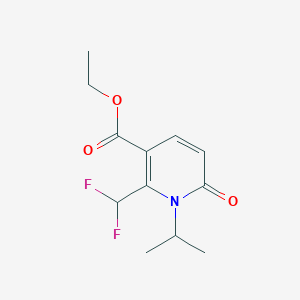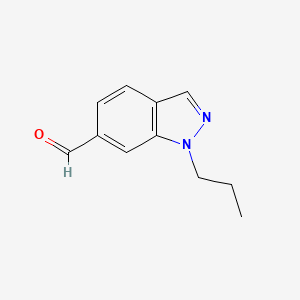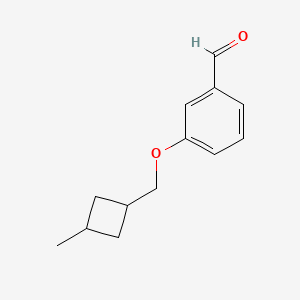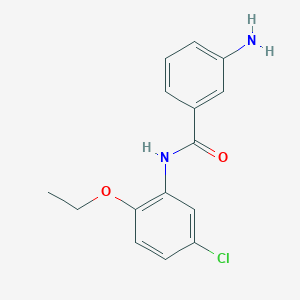
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15ClN2O2 It is a benzamide derivative that features an amino group, a chloro-substituted phenyl ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxyaniline and 3-aminobenzoic acid.
Condensation Reaction: The 5-chloro-2-ethoxyaniline undergoes a condensation reaction with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and efficiency.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The presence of the amino, chloro, and ethoxy groups contributes to its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(4-chlorophenyl)benzamide: Similar structure but lacks the ethoxy group.
3-amino-N-(5-bromo-2-ethoxyphenyl)benzamide: Similar structure but has a bromo group instead of a chloro group.
3-amino-N-(5-chloro-2-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide is unique
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-amino-N-(5-chloro-2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-7-6-11(16)9-13(14)18-15(19)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19) |
InChI Key |
SMWXXRGZBUDJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
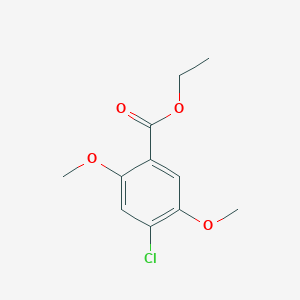
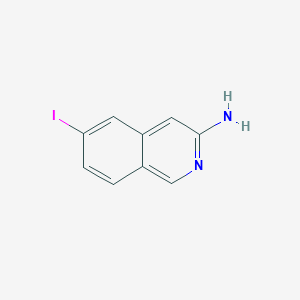
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
